(R)-(-)-1-Methoxy-2-propanol

概述

描述

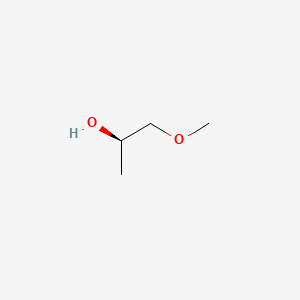

®-(-)-1-Methoxy-2-propanol, also known as ®-1-methoxypropan-2-ol, is a chiral secondary alcohol with the molecular formula C4H10O2. It is a clear, colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. The compound is notable for its optical activity, with a specific rotation of -22° (20°C, c=10, CHCl3) .

准备方法

Synthetic Routes and Reaction Conditions

®-(-)-1-Methoxy-2-propanol can be synthesized through the hydrolysis of ®-1-methoxy-2-propyl-acetate in the presence of Candida antarctica lipase B . This enzymatic reaction is highly specific and yields the desired chiral alcohol with high enantiomeric purity.

Industrial Production Methods

Industrial production of ®-(-)-1-Methoxy-2-propanol typically involves the catalytic hydrogenation of propylene oxide in the presence of methanol. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

®-(-)-1-Methoxy-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ®-1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: It can be reduced to ®-1-methoxy-2-propanol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: ®-1-methoxy-2-propanone.

Reduction: ®-1-methoxy-2-propanol.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Chemical Synthesis

Key Reactant

(R)-(-)-1-Methoxy-2-propanol serves as a crucial reactant in the synthesis of various compounds:

- Phenylethyl Benzamide Derivatives : It is utilized to prepare (S)-3-(ethoxycarbonyl)-5-((1-methoxypropan-2-yl)oxy)benzoic acid, an important intermediate for glucokinase activators .

- Chiral Pyrazolopyrimidinone Derivatives : This compound is also involved in synthesizing chiral pyrazolopyrimidinone derivatives, which have potential as phosphodiesterase enzyme inhibitors (PDE5) .

- Aryl or Alkyl Ethers : Through etherification reactions, it can be transformed into various aryl or alkyl ethers, expanding its utility in organic synthesis .

Environmental Applications

Biodegradation Studies

Research has shown that this compound can be effectively biodegraded under anaerobic conditions. A study indicated that at optimal temperatures, reactors achieved over 90% chemical oxygen demand (COD) removal efficiency when treating wastewater containing this compound . The findings suggest that it can be integrated into bioremediation strategies for solvent degradation.

Industrial Uses

Solvent Properties

this compound is widely used as a solvent in various industrial applications:

- Paints and Coatings : It functions as a solvent and additive in paints, providing desirable properties such as improved flow and drying times .

- Textiles and Leather Processing : The compound is employed in textile printing and dyeing processes, enhancing the solubility of dyes and improving application techniques .

- Plastic Composites Manufacturing : It serves as a dispersing agent in the production of plastic composites, ensuring uniform distribution of components within the matrix .

Health and Safety Considerations

Despite its beneficial applications, this compound poses potential health risks. It has been associated with hepatotoxicity and neurotoxicity upon exposure. Regulatory bodies have established reference exposure levels due to these concerns, emphasizing the need for careful handling in industrial settings .

Data Table: Applications Overview

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for glucokinase activators | Key reactant in organic synthesis |

| PDE5 inhibitors | Chiral derivatives | |

| Environmental Science | Biodegradation studies | Effective in anaerobic treatment |

| Industrial Applications | Solvent in paints and coatings | Enhances drying time |

| Textile dyeing | Improves dye solubility | |

| Dispersing agent in plastics | Ensures uniformity | |

| Health & Safety | Potential hepatotoxicity | Requires safety measures during use |

Case Studies

-

Biodegradation Efficiency Study

A study conducted on the anaerobic treatment of wastewater containing this compound demonstrated significant COD removal efficiencies exceeding 90% under controlled conditions. The research highlights its potential for environmental remediation applications where solvent degradation is necessary. -

Synthesis of Chiral Compounds

In a series of experiments aimed at developing new PDE5 inhibitors, this compound was successfully utilized to synthesize chiral pyrazolopyrimidinone derivatives. These compounds showed promising biological activity, indicating the compound's utility in pharmaceutical development.

作用机制

The mechanism of action of ®-(-)-1-Methoxy-2-propanol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution and reaction of other compounds. In enzymatic reactions, it acts as a substrate for specific enzymes, leading to the formation of chiral products. The compound’s optical activity is due to its chiral center, which interacts differently with polarized light .

相似化合物的比较

Similar Compounds

(S)-(+)-1-Methoxy-2-propanol: The enantiomer of ®-(-)-1-Methoxy-2-propanol, with similar chemical properties but opposite optical rotation.

1-Methoxy-2-propanol: The racemic mixture of both enantiomers.

Methoxyacetone: A structurally similar compound with different functional groups.

Uniqueness

®-(-)-1-Methoxy-2-propanol is unique due to its high enantiomeric purity and specific optical rotation. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

生物活性

(R)-(-)-1-Methoxy-2-propanol, also known as 1-methoxy-2-propanol (M2P), is a chiral secondary alcohol with significant industrial applications and biological relevance. This article explores its biological activity, including its metabolism, toxicity, and potential therapeutic uses, supported by diverse research findings and data tables.

- Molecular Formula : CHO

- Molecular Weight : 90.12 g/mol

- Density : 0.921 g/mL at 20 °C

- SMILES Notation : COCC@@HO

- InChI Key : ARXJGSRGQADJSQ-SCSAIBSYSA-N

This compound is synthesized primarily through the hydrolysis of (R)-1-methoxy-2-propyl acetate, often using enzymes such as Candida antarctica lipase B .

Metabolism and Pharmacokinetics

Studies indicate that this compound is rapidly absorbed and metabolized in vivo. A human volunteer study demonstrated that exposure to 100 ppm of M2P resulted in significant urinary excretion, with peak concentrations of free M2P reaching up to 110 μmol/L post-exposure . The compound exhibits a half-life of less than 2.6 hours, indicating quick clearance from the body.

Toxicity Studies

Toxicological assessments reveal that M2P has a relatively low toxicity profile compared to other glycol ethers:

- Inhalation Toxicity : In studies involving rats, inhalation exposure at concentrations of 300 ppm showed minimal effects, with a NOAEL (No Observed Adverse Effect Level) established at this concentration for males .

- Reproductive and Developmental Toxicity : No significant adverse effects were observed in reproductive parameters during developmental studies at various doses, with a NOAEL of 1,000 mg/kg bw/day identified for reproductive toxicity .

The compound is classified as a flammable liquid and poses certain hazards, necessitating careful handling .

Therapeutic Potential

This compound is being investigated for its potential therapeutic applications:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a reactant in the synthesis of glucokinase activators and phosphodiesterase enzyme inhibitors, which may have implications in treating metabolic disorders .

- Chiral Synthesis : Its chiral nature makes it valuable in asymmetric synthesis processes, particularly in creating compounds with specific biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of M2P:

- Biological Monitoring Study : A study conducted on six volunteers showed that M2P is rapidly excreted through urine after exposure, supporting its use as an occupational monitoring biomarker for glycol ether exposure .

- Toxicological Assessment : Long-term inhalation studies in rodents indicated no significant carcinogenic risk associated with M2P exposure at established NOAELs .

- Metabolic Pathway Analysis : Research indicates that M2P undergoes extensive hydrolysis to form metabolites such as propylene glycol and its conjugates, emphasizing the importance of understanding its metabolic pathways for safety evaluations .

Summary Table of Biological Activity

| Parameter | Finding |

|---|---|

| Molecular Weight | 90.12 g/mol |

| Density | 0.921 g/mL at 20 °C |

| Half-life | < 2.6 hours |

| Inhalation NOAEL | 300 ppm (male rats) |

| Reproductive NOAEL | 1,000 mg/kg bw/day |

| Excretion | Rapid urinary elimination |

属性

IUPAC Name |

(2R)-1-methoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXJGSRGQADJSQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4984-22-9 | |

| Record name | (R)-(-)-1-Methoxy-2-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (R)-(-)-1-Methoxy-2-propanol involved in the chiral resolution process described in the paper?

A1: The paper discusses a novel method for chiral resolution that involves the enzymatic transesterification of racemic mixtures. While this compound is not the primary focus of the research, it is produced as one of the desired enantiopure products in the model reaction. The reaction utilizes a lipase enzyme to selectively transesterify (R,S)-1-n-butoxy-2-propanol with (R,S)-1-methoxy-2-acetoxypropane. This process yields (R)-1-n-butoxy-2-acetoxypropane and This compound, separating the desired enantiomers from the racemic starting materials. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。